molecular formula C19H14N2O4 B2527959 2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide CAS No. 921914-60-5

2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

Cat. No.: B2527959
CAS No.: 921914-60-5
M. Wt: 334.331
InChI Key: VKGHCMRFWSDNNO-UHFFFAOYSA-N
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Description

2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H14N2O4 and its molecular weight is 334.331. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Structures

  • Regioselective Reactions and Biological Activities: The regioselectivity of N-alkylation reactions in related 4-oxoquinoline derivatives has been studied, highlighting their significance in medicinal chemistry due to diverse pharmacological activities, including antibacterial and antiviral properties. DFT methods were employed to evaluate reaction paths and acid/base behavior of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound with structural similarities (Batalha et al., 2019).
  • Marine Drugs Synthesis: A study on the synthesis of marine drug intermediates showcases the importance of chromene derivatives in antitumor research, underlining the structural activity relationship studies of tetrahydroisoquinoline natural products (Li et al., 2013).
  • NMDA Receptor Antagonists: Derivatives of 2-carboxy-1,2,3,4-tetrahydroquinoline, related to the query compound, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor, demonstrating their potential in neuropharmacology (Carling et al., 1992).

Chemical Properties and Potential Applications

  • Antimicrobial Activities: A series of quinazolinone and thiazolidinone derivatives, structurally related to the compound , have been synthesized and shown to possess significant antibacterial and antifungal activities, emphasizing their potential as antimicrobial agents (Desai et al., 2011).
  • Spectral Assignment: NMR spectroscopic data for hexahydroquinolines and their oxa-analogues, including chromenes, have been fully assigned, aiding in the structural analysis of these compounds and their derivatives (Suárez et al., 2001).

Properties

IUPAC Name

2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-17-8-5-11-9-13(6-7-15(11)21-17)20-18(23)14-10-12-3-1-2-4-16(12)25-19(14)24/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGHCMRFWSDNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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